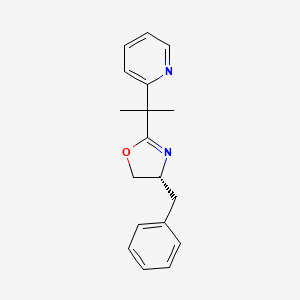

(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13828512

Molecular Formula: C18H20N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N2O |

|---|---|

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | (4R)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1 |

| Standard InChI Key | QDKACRLLFIADLL-OAHLLOKOSA-N |

| Isomeric SMILES | CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3 |

| SMILES | CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4R)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole, reflects its heterocyclic core. The dihydrooxazole ring (a five-membered ring containing oxygen and nitrogen) is substituted at the 2-position with a 2-(pyridin-2-yl)propan-2-yl group and at the 4-position with a benzyl moiety. The stereochemistry at C4 is defined as R, as confirmed by its isomeric SMILES string: CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.4 g/mol |

| InChI Key | QDKACRLLFIADLL-OAHLLOKOSA-N |

| PubChem CID (R-enantiomer) | 166595000 |

| PubChem CID (S-enantiomer) | 101030858 |

The (S)-enantiomer (PubChem CID 101030858) shares identical connectivity but differs in configuration at C4, underscoring the importance of stereochemistry in its physicochemical behavior .

Spectroscopic and Computational Data

The Standard InChI string (InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1) provides a machine-readable representation of its structure, enabling computational modeling. The pyridine ring (δ 8.5–7.1 ppm in NMR) and benzyl protons (δ 7.3–7.2 ppm) are predicted to dominate its spectral profile, while the oxazole ring’s deshielded nitrogen and oxygen atoms would contribute to distinct NMR signals near 160–170 ppm.

Synthesis and Stereochemical Control

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) yields the enantiomerically pure compound. Analytical techniques such as HPLC (chiral stationary phases) and polarimetry confirm enantiopurity, while mass spectrometry (ESI-MS: m/z 281.2 [M+H]) and elemental analysis validate molecular composition.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. The pyridine nitrogen (pKa ~4.5) may protonate under acidic conditions, enhancing aqueous solubility.

Thermal and Oxidative Stability

| Supplier | Purity | Price (mg) |

|---|---|---|

| Shanghai Anyinuo Biomedical Technology | 95% | $120 |

| Bide Pharmatech Ltd. | 97% | $150 |

| AChemBlock | 95% | $135 |

Research Applications

Current uses include:

-

Medicinal Chemistry: As a building block for libraries targeting neurodegenerative diseases.

-

Catalysis: As a ligand in asymmetric synthesis, leveraging its chiral oxazole core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume